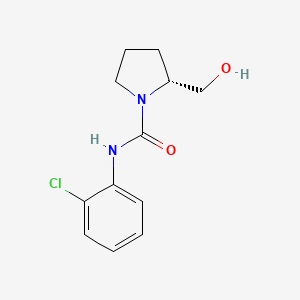
(2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as JNJ-5207852, is a small molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, protons, and capsaicin, the active component of chili peppers. TRPV1 is involved in a variety of physiological processes, including pain sensation, thermoregulation, and inflammation. Inhibition of TRPV1 has been proposed as a potential therapeutic strategy for the treatment of pain and other disorders.
作用机制
(2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide inhibits TRPV1 by binding to a specific site on the channel. This binding prevents the channel from opening in response to stimuli, thereby reducing the influx of calcium ions into cells. This reduction in calcium influx can have a variety of downstream effects, depending on the cell type and the physiological context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide are largely dependent on the specific cell type and physiological context in which it is used. In general, (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has been shown to reduce pain sensation in various animal models. It has also been shown to reduce inflammation and to have potential therapeutic benefits in various disease models, including diabetes, obesity, and cancer.
实验室实验的优点和局限性
The main advantage of (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide as a tool compound is its selectivity for TRPV1. This selectivity allows researchers to investigate the role of this ion channel in various physiological processes without the confounding effects of other ion channels. However, the selectivity of (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is not absolute, and it can inhibit other ion channels at higher concentrations. Additionally, the use of (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide in vivo can be complicated by its poor solubility and bioavailability.
未来方向
There are several potential future directions for research on (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide and TRPV1 inhibition. One area of interest is the development of more selective TRPV1 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the role of TRPV1 in various disease states, including pain, inflammation, and cancer. Finally, the potential therapeutic benefits of TRPV1 inhibition in humans remain to be fully explored, and further clinical studies will be necessary to determine the safety and efficacy of TRPV1 inhibitors in humans.
合成方法
The synthesis of (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has been described in the literature. The compound can be prepared in several steps from commercially available starting materials. The key step in the synthesis is the coupling of 2-chlorobenzoyl chloride with (R)-2-(hydroxymethyl)pyrrolidine to form the corresponding amide. The final product is obtained by purification through column chromatography.
科学研究应用
(2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has been used extensively as a tool compound in scientific research. Its ability to selectively inhibit TRPV1 has allowed researchers to investigate the role of this ion channel in various physiological processes. For example, (2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has been used to study the role of TRPV1 in pain sensation, thermoregulation, and inflammation. It has also been used to investigate the potential therapeutic benefits of TRPV1 inhibition in various disease models.
属性
IUPAC Name |
(2R)-N-(2-chlorophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-5-1-2-6-11(10)14-12(17)15-7-3-4-9(15)8-16/h1-2,5-6,9,16H,3-4,7-8H2,(H,14,17)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOKMNHNZFOVJF-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)NC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

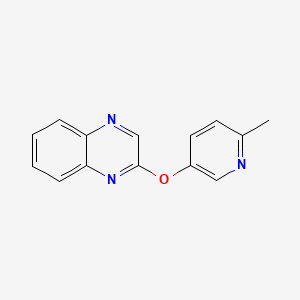

![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)
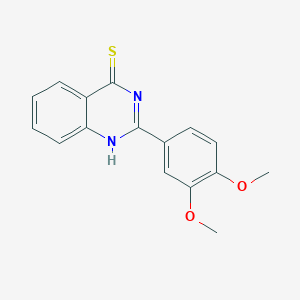
![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)
![2-[(4-Acetyl-3-methylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7528305.png)
![1-phenyl-3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B7528312.png)
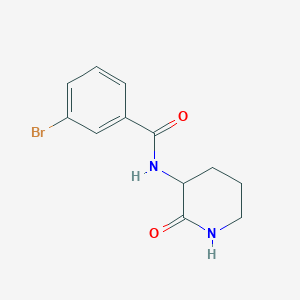
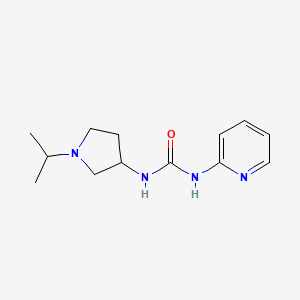
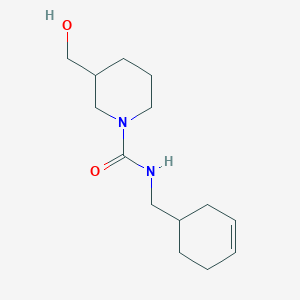
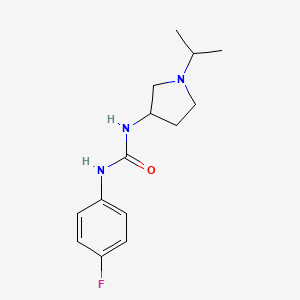
![3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)
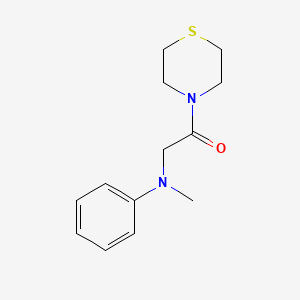
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)